

In-Depth Technical Guide: 3-Phenoxybenzoic acid-13C6 (CAS: 1793055-05-6)

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Compound of Interest

Compound Name: 3-Phenoxybenzoic acid-13C6

Cat. No.: B15612173

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Phenoxybenzoic acid-13C6**, an isotopically labeled internal standard crucial for the accurate quantification of pyrethroid insecticide exposure. This document details its chemical and physical properties, its role in metabolic pathways, and provides detailed experimental protocols for its application in analytical toxicology and human biomonitoring.

Introduction and Core Applications

3-Phenoxybenzoic acid-13C6 is the stable isotope-labeled form of 3-Phenoxybenzoic acid (3-PBA), a major metabolite of numerous synthetic pyrethroid insecticides such as permethrin, cypermethrin, and deltamethrin.[1][2] The six carbon atoms on the phenoxy ring are replaced with Carbon-13 isotopes. This labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful analytical technique used for precise and accurate quantification.[3]

The primary application of **3-Phenoxybenzoic acid-13C6** is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), to determine the levels of pyrethroid metabolites in biological matrices like human urine.[3] Its near-identical physicochemical properties to the unlabeled 3-PBA ensure it behaves similarly during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response, which leads to highly reliable and accurate results.[3]

Quantitative Data

The following tables summarize the key quantitative and physical properties of **3-Phenoxybenzoic acid-¹³C₆**.

Table 1: Chemical and Physical Properties

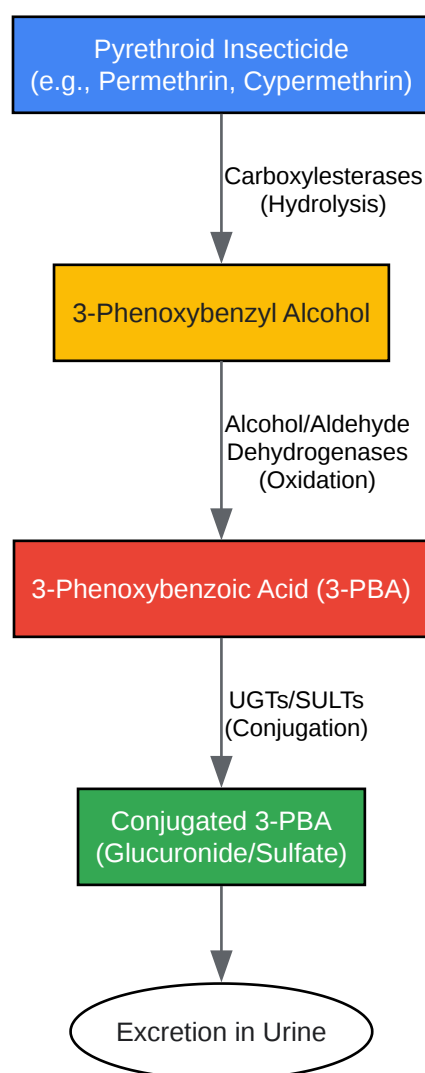
Property	Value	Source
CAS Number	1793055-05-6	[4] [5]
Molecular Formula	C ₇ ¹³ C ₆ H ₁₀ O ₃	[4]
Molecular Weight	220.17 g/mol	[4] [6]
Appearance	Solid, White to off-white	[4]
Chemical Purity	≥98%	[7]
Isotopic Purity	99% (¹³ C)	[7]
SMILES	<chem>O=C(O)C1=CC=CC(O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)=C1</chem>	[3]
InChI Key	NXTDJHZGHOFSG-UJVDBDNBSA-N	[3]

Table 2: Supplier-Specific Information

Supplier	Product Name/Grade	Format
Sigma-Aldrich	3-Phenoxy- ¹³ C ₆ -benzoic acid, PESTANAL®, analytical standard	Neat
Cambridge Isotope Laboratories	3-Phenoxybenzoic acid (phenoxy- ¹³ C ₆ , 99%)	100 µg/mL in nonane or acetonitrile
MedchemExpress	3-Phenoxybenzoic acid- ¹³ C ₆ (3-PBA- ¹³ C ₆)	Solid

Metabolic Pathway of Pyrethroids to 3-Phenoxybenzoic Acid

Synthetic pyrethroids are esters that undergo extensive metabolism in mammals. The primary metabolic pathway leading to the formation of 3-Phenoxybenzoic acid involves the hydrolysis of the ester bond by carboxylesterases, primarily in the liver. This initial cleavage yields 3-phenoxybenzyl alcohol, which is then rapidly oxidized by alcohol and aldehyde dehydrogenases to form 3-phenoxybenzoic acid. 3-PBA can then be further conjugated with glucuronic acid or sulfate to facilitate its excretion in urine.[8][9][10]



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Metabolic pathway of pyrethroids to 3-PBA.

Experimental Protocols

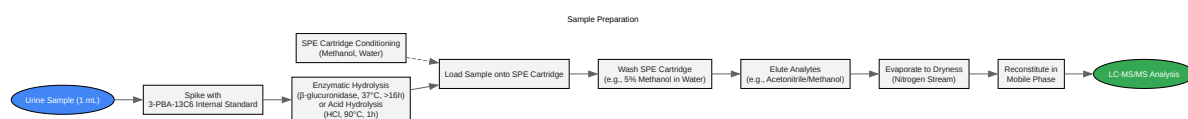
This section provides a detailed methodology for the analysis of 3-Phenoxybenzoic acid in human urine using **3-Phenoxybenzoic acid-13C6** as an internal standard, followed by LC-MS/MS analysis. This protocol is a composite based on established methods.

Reagents and Materials

- **3-Phenoxybenzoic acid-13C6** (Internal Standard)
- 3-Phenoxybenzoic acid (Native Standard)
- Methanol, Acetonitrile, Water (LC-MS grade)
- Formic acid, Hydrochloric acid
- β -glucuronidase from *Helix pomatia*
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
- Centrifuge tubes, autosampler vials

Sample Preparation Workflow

The following diagram illustrates the typical workflow for preparing urine samples for 3-PBA analysis.



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Urine sample preparation workflow for 3-PBA analysis.

Detailed Step-by-Step Protocol

- **Sample Thawing and Aliquoting:** Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1.0 mL of urine into a labeled centrifuge tube.
- **Internal Standard Spiking:** Add a known amount of **3-Phenoxybenzoic acid-13C6** solution (e.g., 50 µL of a 1 µg/mL solution) to each urine sample, calibrator, and quality control sample.
- **Enzymatic Hydrolysis (for total 3-PBA):** To deconjugate glucuronidated and sulfated metabolites, add 1 mL of acetate buffer (pH 5.0) containing β-glucuronidase (with sulfatase activity) to each sample. Vortex and incubate at 37°C for at least 16 hours (overnight).
- **Solid Phase Extraction (SPE):**
 - **Conditioning:** Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
 - **Loading:** Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
 - **Washing:** Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
 - **Drying:** Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
 - **Elution:** Elute the analytes with 3 mL of acetonitrile or methanol into a clean collection tube.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumental Analysis

The following are typical starting parameters for LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.

Table 3: Suggested LC-MS/MS Parameters

Parameter	Recommended Setting
LC System	UPLC or HPLC system
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, <2 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start at 10-20% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40°C
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative
MRM Transitions	3-PBA: m/z 213 → 169, 213 → 93[11][12] 3-PBA- ¹³ C ₆ : m/z 219 → 175, 219 → 99[12]
Collision Energy	Optimize for specific instrument (typically 15-30 eV)

Conclusion

3-Phenoxybenzoic acid-13C6 is an indispensable tool for researchers and scientists in the fields of analytical toxicology, environmental science, and drug development. Its use as an internal standard in isotope dilution mass spectrometry methods provides the necessary accuracy and precision for the reliable quantification of pyrethroid insecticide exposure in human and environmental samples. The detailed protocols and data presented in this guide offer a solid foundation for the implementation of this critical analytical standard in laboratory settings. The continued use of **3-Phenoxybenzoic acid-13C6** will be vital for assessing human exposure to pyrethroids and understanding their potential health impacts.

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